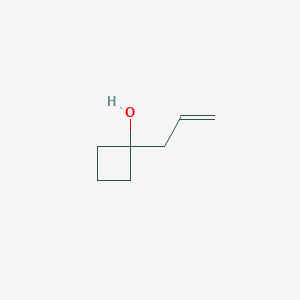

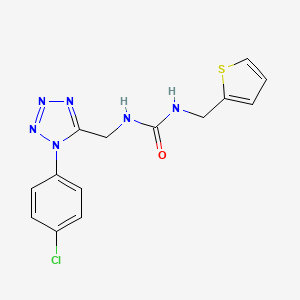

![molecular formula C24H24N4O2 B2369752 9-(4-hydroxyphenyl)-6,6-dimethyl-2-(m-tolyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one CAS No. 540478-76-0](/img/structure/B2369752.png)

9-(4-hydroxyphenyl)-6,6-dimethyl-2-(m-tolyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “9-(4-hydroxyphenyl)-6,6-dimethyl-2-(m-tolyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one” is a potentially biologically active compound . It belongs to the class of compounds known as quinazolinones, which are known for their diverse biological activities .

Synthesis Analysis

The synthesis of this compound involves a sequence of spectral analysis, including 1H-NMR, 13C-NMR, IR, and HRMS . It has been synthesized in relatively high yields by the condensation reaction of an aldehyde and a cyclic beta-diketone with 2-aminobenzothiazole, 2-aminobenzimidazole or 3-amino-1,2,4-triazole .Molecular Structure Analysis

The structure of this compound was determined through a sequence of spectral analysis, including 1H-NMR, 13C-NMR, IR, and HRMS . In the crystal, a layered structure is formed by N—H…N and C—H…O hydrogen bonds plus slipped π-stacking interactions, with the fused cyclohexene rings projecting to either side .Chemical Reactions Analysis

The compound is synthesized via a condensation reaction of an aldehyde and a cyclic beta-diketone with 2-aminobenzothiazole, 2-aminobenzimidazole or 3-amino-1,2,4-triazole . The reaction is carried out in acetic acid as both solvent and catalyst at room temperature .科学的研究の応用

Neuroprotective and Anti-neuroinflammatory Agents

The compound has shown promising neuroprotective and anti-inflammatory properties. It has been found to inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells. It also exhibited neuroprotective activity by reducing the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .

Energetic Materials

The compound has been used in the synthesis of [1,2,4]triazolo [4,3-b] [1,2,4,5] tetrazine-based energetic materials. These materials have shown excellent insensitivity toward external stimuli and very good calculated detonation performance .

Luminescent Properties

The annulation of the triazole ring to the quinazoline core has been found to have a considerable impact on emission behavior and solvatochromic properties .

Catalyst in Chemical Reactions

The compound has been used in the synthesis of quinazolinone derivatives. The process offers several advantages, including mild reaction conditions, easy reagent preparation, a green process, short reaction times, high yields, and a straightforward procedure with the possibility of catalyst reusability .

Biological Activities

Quinazoline derivatives, which include the compound , have been found to have significant biological activities. These include anti-cancer, anti-inflammation, anti-bacterial, analgesia, anti-virus, anti-cytotoxin, anti-spasm, anti-tuberculosis, anti-oxidation, anti-malarial, anti-hypertension, anti-obesity, anti-psychotic, and anti-diabetes .

Photophysical Properties

The compound has been studied for its photophysical properties. It was revealed that the annulation of the triazole ring to the quinazoline core had a considerable impact on emission behavior and solvatochromic properties .

作用機序

Target of Action

The primary targets of this compound are currently unknown. The compound belongs to the class of [1,2,4]triazolo[5,1-b]quinazolinones , which are known for their significant biological activities . .

Mode of Action

Compounds in the [1,2,4]triazolo[5,1-b]quinazolinone class are known for their diverse biological activities . The interaction of this compound with its potential targets and the resulting changes are subjects of ongoing research.

Biochemical Pathways

It is known that [1,2,4]triazolo[5,1-b]quinazolinones can interact with various biochemical pathways due to their diverse biological activities . The downstream effects of these interactions are subject to further investigation.

Result of Action

Compounds in the [1,2,4]triazolo[5,1-b]quinazolinone class are known for their diverse biological activities , suggesting that this compound may have multiple effects at the molecular and cellular levels.

Action Environment

It is known that the synthesis of [1,2,4]triazolo[5,1-b]quinazolinones can be influenced by various factors, including the use of different solvents

将来の方向性

The compound “9-(4-hydroxyphenyl)-6,6-dimethyl-2-(m-tolyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one” and similar compounds have potential for further exploration due to their diverse biological activities . Future research could focus on investigating the specific biological activities of this compound, optimizing its synthesis, and exploring its potential applications in pharmaceutical chemistry.

特性

IUPAC Name |

9-(4-hydroxyphenyl)-6,6-dimethyl-2-(3-methylphenyl)-4,5,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24N4O2/c1-14-5-4-6-16(11-14)22-26-23-25-18-12-24(2,3)13-19(30)20(18)21(28(23)27-22)15-7-9-17(29)10-8-15/h4-11,21,29H,12-13H2,1-3H3,(H,25,26,27) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APDXVMSYNGXISO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=NN3C(C4=C(CC(CC4=O)(C)C)NC3=N2)C5=CC=C(C=C5)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

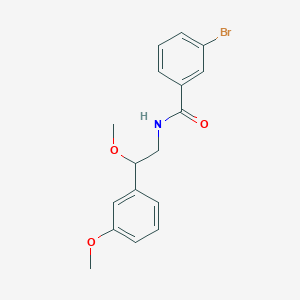

![N-benzyl-2-[5,6-dimethyl-2,4-dioxo-3-(2-phenylethyl)-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl]-N-ethylacetamide](/img/structure/B2369669.png)

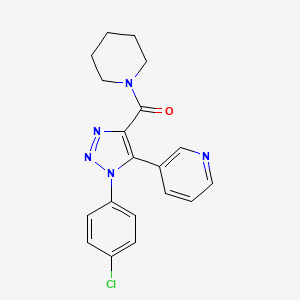

![1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]-1H-imidazole-5-carboxylic acid](/img/structure/B2369672.png)

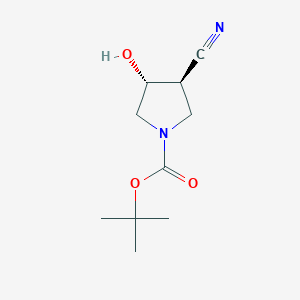

![2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}-1-(cyanomethyl)ethyl 3-nitrobenzenecarboxylate](/img/structure/B2369673.png)

![6-(2-Ethoxyphenyl)-4,7-dimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2369679.png)

![2-[4-(Chloroacetyl)piperazin-1-yl]pyrimidine](/img/structure/B2369681.png)

![1-[(2,5-Dimethoxyphenyl)methyl]-4-(prop-2-yn-1-yl)piperazine](/img/structure/B2369682.png)

![3-(1,3-benzodioxol-5-yl)-5-[1-(2-ethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole](/img/structure/B2369689.png)

![3-(6-cyclopropylimidazo[2,1-b]thiazol-3-yl)-N-(2-ethylphenyl)propanamide](/img/structure/B2369691.png)